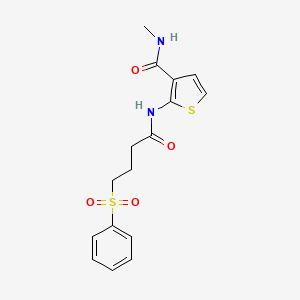

N-メチル-2-(4-(フェニルスルホニル)ブタナミド)チオフェン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide compounds, which includes N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, can be carried out using an indirect method that avoids contamination of the product with no need for purification . A novel sulfonamide compound, (4-nitrophenyl)sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis

Thiophene-based analogs, including N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Physical And Chemical Properties Analysis

The compound was formed using the slow evaporation method to form single crystals from a methanolic solution . Molecular aggregation in the crystal structure revealed a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and stabilized by N-H⋯O intermolecular contacts .作用機序

N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide is an HDAC inhibitor, which means that it inhibits the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This mechanism of action is thought to be responsible for the anti-cancer properties of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide.

Biochemical and Physiological Effects:

N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, which leads to cell cycle arrest and apoptosis in cancer cells. In addition, N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important mechanism for the treatment of cancer, as tumors require a blood supply to grow and metastasize.

実験室実験の利点と制限

One advantage of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide is that it has been extensively studied for its anti-cancer properties, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of HDACs in cancer and for developing new anti-cancer drugs. However, one limitation of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide is that it is a small molecule inhibitor, which means that it may not be specific to HDAC enzymes. This could lead to off-target effects and limit its usefulness in certain experiments.

将来の方向性

There are several future directions for the study of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide. One direction is to further investigate its mechanism of action and its effects on gene expression. This could lead to the identification of new targets for the treatment of cancer. Another direction is to develop new analogs of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide with improved specificity and potency. Finally, N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide could be used in combination with other anti-cancer drugs to improve their efficacy and reduce their side effects.

Conclusion:

In conclusion, N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide is a small molecule inhibitor that has been developed for the treatment of cancer. It inhibits the activity of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide has been shown to have anti-cancer properties in various cancer cell lines and has been extensively studied for its mechanism of action. There are several future directions for the study of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, including further investigation of its mechanism of action and the development of new analogs with improved specificity and potency.

合成法

The synthesis of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide involves several steps, starting with the reaction of 2-bromo-3-methylthiophene with N-methyl-4-(phenylsulfonyl)butanamide. This reaction results in the formation of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, which is then purified and characterized using various analytical techniques.

科学的研究の応用

a. 抗炎症作用: チオフェンは抗炎症作用を示し、創薬の有望な候補となっています。チオフェンは炎症性経路を調節し、炎症に関連する状態を軽減する可能性があります。

b. 抗精神病作用: 特定のチオフェン系化合物は、抗精神病作用を示すことが明らかになっています。研究者たちは、精神疾患の治療における可能性を探っています。

c. 抗不整脈作用: チオフェンは、イオンチャネルと相互作用することで心臓のリズムに影響を与える可能性があります。その抗不整脈作用は、循環器系の研究者にとって興味深いものです。

d. 抗不安作用: 一部のチオフェン誘導体は、抗不安作用を示します。これらの化合物は、不安管理に役立つ可能性があります。

e. 抗酸化作用: チオフェンは抗酸化物質として作用し、フリーラジカルを消去し、細胞を酸化損傷から保護します。

f. エストロゲン受容体モジュレーション: 研究者は、ホルモン関連疾患に影響を与える可能性のある、エストロゲン受容体モジュレーターとしてのチオフェンを調べています。

g. 抗菌および抗真菌作用: チオフェンは、抗菌および抗真菌剤として有望です。細菌や真菌による感染症と戦う可能性があります。

h. 抗がん作用: 特定のチオフェン含有化合物は、抗がん作用を示します。その作用機序は様々であり、がん治療の興味深い候補となっています。

材料科学における応用

医薬品化学を超えて、チオフェンは材料科学にも応用されています。

a. 腐食防止剤: チオフェン誘導体は、腐食防止剤として機能し、攻撃的な環境における金属の劣化を防ぎます .

b. 有機半導体: チオフェンは、有機半導体材料において重要な役割を果たします。 有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) の開発に貢献しています .

要約すると、N-メチル-2-(4-(フェニルスルホニル)ブタナミド)チオフェン-3-カルボキサミドは、様々な分野で大きな可能性を秘めています。そのユニークな構造と多様な特性により、研究とイノベーションの刺激的な対象となっています。研究者は、その応用をさらに探索し、新たな治療薬や先進的な材料を開発することを目指しています。 🌟🔬🧪 .

特性

IUPAC Name |

2-[4-(benzenesulfonyl)butanoylamino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWYSCBHFHMSAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)